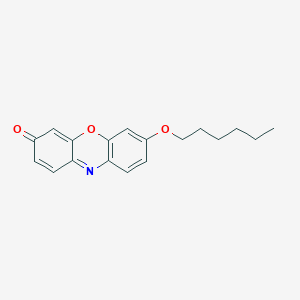
7-(Hexyloxy)-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hexyloxy)-3H-phenoxazin-3-one is an organic compound that belongs to the phenoxazinone family. This compound is characterized by a phenoxazinone core structure with a hexyloxy substituent at the 7th position. Phenoxazinones are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexyloxy)-3H-phenoxazin-3-one typically involves the reaction of phenoxazinone with hexyloxy reagents under specific conditions. One common method includes the use of Ullmann ether synthesis, where a phenoxazinone derivative is reacted with a hexyloxy halide in the presence of a copper catalyst. The reaction is carried out under an inert atmosphere, usually at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ullmann ether synthesis or other etherification methods. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Hexyloxy)-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazinone core to phenoxazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxazinone core or the hexyloxy substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, reduced phenoxazine compounds, and various substituted phenoxazinone derivatives.
Applications De Recherche Scientifique
7-(Hexyloxy)-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 7-(Hexyloxy)-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting cellular processes, or generating reactive oxygen species (ROS) that induce cell damage. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazinone: The parent compound without the hexyloxy substituent.
7-(Methoxy)-3H-phenoxazin-3-one: A similar compound with a methoxy group instead of a hexyloxy group.
7-(Ethoxy)-3H-phenoxazin-3-one: A compound with an ethoxy group at the 7th position.
Uniqueness
7-(Hexyloxy)-3H-phenoxazin-3-one is unique due to its hexyloxy substituent, which imparts distinct physicochemical properties, such as increased hydrophobicity and altered electronic characteristics. These properties can enhance its performance in specific applications, such as organic electronics and bioimaging .
Propriétés
Numéro CAS |
87686-99-5 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
7-hexoxyphenoxazin-3-one |
InChI |
InChI=1S/C18H19NO3/c1-2-3-4-5-10-21-14-7-9-16-18(12-14)22-17-11-13(20)6-8-15(17)19-16/h6-9,11-12H,2-5,10H2,1H3 |
Clé InChI |
YRHJSJPOVHLYQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


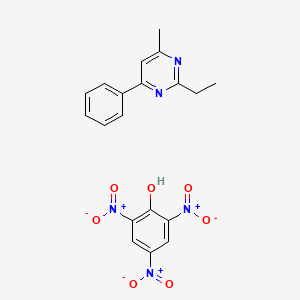


![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
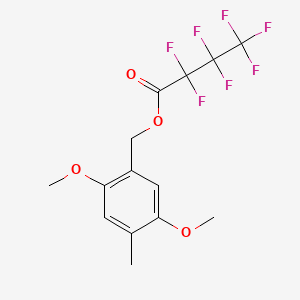
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
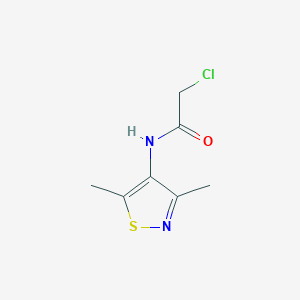


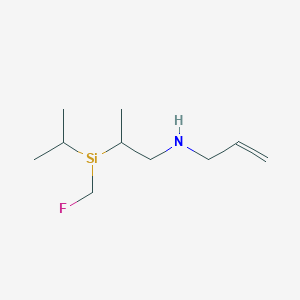
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
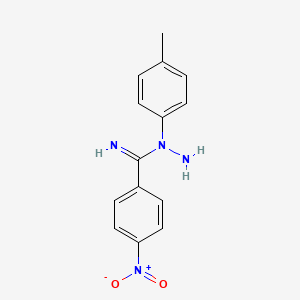
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
